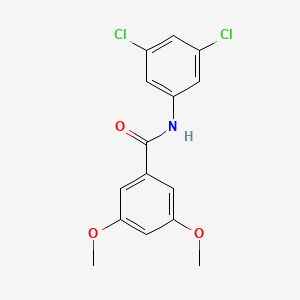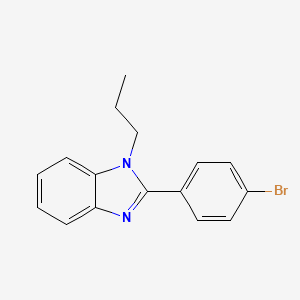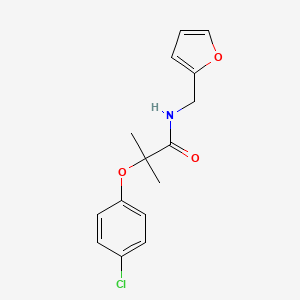
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide, commonly known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the phenylpiperazine class of compounds, and its molecular formula is C16H14Cl2N2O2. DCF has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
科学的研究の応用
DCF has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects. DCF has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, DCF has been used as a tool in neuroscience research to investigate the role of certain neurotransmitter systems in behavior and cognition.
作用機序
The exact mechanism of action of DCF is not fully understood, but it is thought to act primarily as a serotonin receptor agonist. Specifically, DCF has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in a range of physiological and behavioral processes. DCF may also interact with other neurotransmitter systems, such as the dopamine and norepinephrine systems, although the extent of these interactions is not well-established.
Biochemical and Physiological Effects
DCF has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. In animal studies, DCF has been shown to reduce pain and inflammation, as well as anxiety-like behavior. DCF has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, the exact mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
DCF has several advantages as a tool for scientific research. It is relatively easy to synthesize, and its effects are well-established in the literature. In addition, DCF has a relatively low toxicity profile, making it a safe compound to use in laboratory experiments. However, there are also some limitations to using DCF in research. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain studies. In addition, the effects of DCF may vary depending on the species and strain of animal used in experiments, which may complicate the interpretation of results.
将来の方向性
There are several directions for future research on DCF. One area of interest is the potential use of DCF as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to investigate the mechanisms underlying these effects and to determine the optimal dosage and administration route for DCF. In addition, more research is needed to fully understand the mechanism of action of DCF, including its interactions with other neurotransmitter systems. Finally, there is potential for the development of new derivatives of DCF with improved efficacy and safety profiles, which could be investigated in future studies.
合成法
DCF can be synthesized through a multistep process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DCF. This synthesis method has been well-established in the literature and has been used in numerous studies investigating the properties of DCF.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-3-9(4-14(8-13)21-2)15(19)18-12-6-10(16)5-11(17)7-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCXUPVSCXGGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)


![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)


![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)
![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)

![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)